molecular formula C9H8BrF3O B3011833 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene CAS No. 68120-57-0

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B3011833
CAS No.: 68120-57-0
M. Wt: 269.061
InChI Key: RNXABUQTPSAAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the development of advanced materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs and bioactive compounds.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its unique chemical properties.

Comparison with Similar Compounds

    1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure with a bromomethyl group instead of a bromoethyl group.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and a bromine atom on the benzene ring.

    1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure with a bromomethyl group and a trifluoromethyl group.

Uniqueness: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both a bromoethyl group and a trifluoromethoxy group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, material science, and medicinal chemistry.

Properties

IUPAC Name

1-(1-bromoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXABUQTPSAAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-(trifluoromethoxy)phenyl)ethanol (150 mg; 0.72 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (241 mg; 0.72 mmol), and with PPh3 (190 mg; 0.72 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 16 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 1-(1-bromoethyl)-4-(trifluoromethoxy)benzene as a colorless oil which was directly used for the next reaction.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
241 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.